6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol

Catalog No.
S14272318
CAS No.
15741-67-0
M.F
C8H10ClNO3
M. Wt
203.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-...

CAS Number

15741-67-0

Product Name

6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol

IUPAC Name

6-chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

InChI

InChI=1S/C8H10ClNO3/c1-4-7(13)5(2-11)6(3-12)8(9)10-4/h11-13H,2-3H2,1H3

InChI Key

CTDLTFLXHNPTCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)Cl)CO)CO)O

6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C8H10ClNO3C_8H_{10}ClNO_3 and a CAS number of 82855-35-4. This compound features a pyridine ring substituted with a chlorine atom at the sixth position and two hydroxymethyl groups at the fourth and fifth positions, alongside a methyl group at the second position. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

The chemical reactivity of 6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol is primarily influenced by its hydroxymethyl and chlorinated groups. Potential reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Oxidation Reactions: Hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
  • Condensation Reactions: The compound may undergo condensation with other reactive species, forming larger molecular structures.

These reactions can be utilized to synthesize various derivatives that may exhibit different pharmacological properties.

The synthesis of 6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol can be achieved through several methods:

  • Chlorination of Pyridine Derivatives:
    • Starting from 2-methylpyridin-3-ol, chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
    2 methylpyridin 3 ol+SOCl26 Chloro 4 5 bis hydroxymethyl 2 methylpyridin 3 ol+HCl+SO2\text{2 methylpyridin 3 ol}+\text{SOCl}_2\rightarrow \text{6 Chloro 4 5 bis hydroxymethyl 2 methylpyridin 3 ol}+\text{HCl}+\text{SO}_2
  • Hydroxymethylation:
    • The introduction of hydroxymethyl groups can be achieved through formylation reactions followed by reduction.
  • Nucleophilic Substitution:
    • The chlorinated derivative can undergo nucleophilic substitution reactions to introduce various functional groups.

These methods allow for the production of the compound with varying yields and purities based on reaction conditions.

6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol has potential applications in several fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development targeting infectious diseases or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in crop protection products.
  • Chemical Intermediates: It may act as an intermediate in the synthesis of more complex organic molecules.

Studies on similar compounds suggest that 6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol could interact with various biological targets:

  • Enzyme Binding: Investigating its binding affinity to enzymes involved in metabolic pathways could provide insights into its pharmacological potential.
  • Cellular Uptake Mechanisms: Understanding how this compound enters cells may reveal its bioavailability and efficacy in therapeutic applications.
  • Protein Interactions: Analyzing how it interacts with specific proteins might elucidate its mechanism of action.

Several compounds share structural similarities with 6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesNotable Activities
6-Chloro-4-methylpyridin-3-olChlorine at position 6; methyl at position 4Antimicrobial properties
4-Hydroxy-2-methylpyridineHydroxyl group at position 4; methyl at position 2Antioxidant activity
5-HydroxymethylpyridineHydroxymethyl group at position 5; methyl at position 2Potential neuroprotective effects
3-HydroxyquinolineHydroxyl group at position 3; quinoline structureAnticancer activity

The unique combination of hydroxymethyl groups and chlorine substitution in 6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol distinguishes it from these similar compounds, potentially leading to unique biological interactions and applications.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

203.0349209 g/mol

Monoisotopic Mass

203.0349209 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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